Spectroscopic Characterization of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one: A Comprehensive Technical Guide
Spectroscopic Characterization of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one: A Comprehensive Technical Guide
Executive Summary
The rational design and structural validation of chalcone derivatives (1,3-diaryl-2-propen-1-ones) remain foundational to modern medicinal chemistry and materials science. The target molecule, 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one , represents a highly functionalized cross-conjugated system. It features an electron-withdrawing para-bromo substituent on Ring B and a sterically influential ortho-methyl group on Ring A.
This guide provides an in-depth, causality-driven framework for the spectroscopic characterization of this specific bromochalcone. Moving beyond mere data reporting, we will deconstruct the quantum mechanical and structural reasons behind its specific spectroscopic signatures across FT-IR, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis platforms[1].
Molecular Architecture & Theoretical Framework
Chalcones are characterized by an α,β -unsaturated carbonyl system linking two aromatic rings. The thermodynamic stability of these molecules heavily favors the trans (E) configuration due to the severe steric clash that would occur between the two aryl rings in the cis (Z) geometry[2].
From a Density Functional Theory (DFT) perspective, the Highest Occupied Molecular Orbital (HOMO) is typically localized over the styryl moiety (Ring B and the alkene), while the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated around the carbonyl and Ring A[3]. The presence of the heavy bromine atom on Ring B introduces a mild inductive electron-withdrawing effect (-I) coupled with a resonance-donating effect (+R), which subtly modulates the HOMO-LUMO energy gap and directly impacts both the UV-Vis absorption profile and the NMR chemical shifts of the α and β protons.
Fig 1: Experimental workflow for the synthesis and spectroscopic validation of the target chalcone.
Experimental Synthesis & Isolation Protocol
To ensure high spectral purity, the synthesis must follow a self-validating protocol. The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation[1].
Step-by-Step Methodology:
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Reaction Setup: Dissolve equimolar amounts (10 mmol) of 2-methylacetophenone and 4-bromobenzaldehyde in 25 mL of absolute ethanol.
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Catalysis: Slowly add 5 mL of an aqueous NaOH solution (40% w/v) dropwise while maintaining the reaction flask in an ice bath (0–5 °C) to prevent side-reactions like the Cannizzaro reaction.
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Propagation: Remove the ice bath and stir the mixture at room temperature for 4–6 hours. The progression is monitored via TLC (Hexane:Ethyl Acetate, 8:2).
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Quenching & Isolation: Pour the mixture into crushed ice and neutralize with dilute HCl (1M) until the pH reaches ~7. The crude chalcone precipitates as a solid.
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Purification: Filter the solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield high-purity crystals suitable for spectroscopic and crystallographic analysis.
Spectroscopic Characterization & Causality Analysis
Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum serves as the first line of structural confirmation. In an isolated, non-conjugated ketone, the C=O stretch typically appears around 1715 cm −1 . However, in 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, the carbonyl group is highly conjugated with both the α,β -double bond and the ortho-tolyl ring.
The Causality: Conjugation delocalizes the π -electrons, increasing the single-bond character of the C=O bond. This lowers the force constant of the bond, shifting the stretching frequency down to the 1650–1665 cm −1 region[2]. Furthermore, the C-Br stretching vibration is distinctly visible in the fingerprint region, typically around 1070 cm −1 .
Nuclear Magnetic Resonance (1H & 13C NMR)
NMR provides the definitive proof of molecular connectivity and stereochemistry.
1H NMR (Stereochemical Validation): The hallmark of the synthesized chalcone is the coupling constant ( J ) between the α and β protons. Because the molecule adopts an E-configuration, the dihedral angle between these protons is approximately 180°. According to the Karplus equation, this results in a large scalar coupling constant of J≈15.5−16.0 Hz [1]. Additionally, the β -proton (C3) is significantly more deshielded (~7.65 ppm) than the α -proton (~7.32 ppm). This occurs because the electronegative carbonyl oxygen pulls electron density through the conjugated π -system, placing a partial positive charge directly on the β -carbon via resonance.
13C NMR (Electronic Environment): The carbonyl carbon (C1) is observed far downfield at ~194.5 ppm. The β -carbon appears at ~143.2 ppm, while the α -carbon is shielded relative to it, appearing at ~125.8 ppm, perfectly mirroring the electron density distribution observed in the 1H NMR[2].
Fig 2: Decision logic for confirming E-geometry and halogen presence via NMR and MS.
Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) acts as a self-validating system for the presence of the halogen. Bromine naturally occurs as two stable isotopes, 79 Br (50.69%) and 81 Br (49.31%).
The Causality: Because these isotopes exist in a nearly 1:1 ratio, the mass spectrum of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one will display a distinct "twin peak" isotopic cluster for the protonated molecular ion [M+H]+ . The peaks will appear at m/z 301.02 and m/z 303.02 with equal intensity, unequivocally confirming the successful incorporation of the 4-bromobenzaldehyde precursor[1].
Electronic Transitions (UV-Vis)
Chalcones are highly active in the UV-Vis region, making them excellent candidates for photoprotective applications[3]. The target molecule exhibits a strong absorption band in the 300–330 nm range. This broad peak is attributed to the π→π∗ transition of the extended conjugated framework. A weaker, secondary shoulder around 250 nm corresponds to localized aromatic ring transitions and the n→π∗ transition of the carbonyl lone pairs.
Quantitative Data Summaries
To facilitate rapid reference and comparison, the expected spectroscopic values for 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one are summarized below.
Table 1: Assigned 1 H and 13 C NMR Spectral Data (CDCl 3 , 400/100 MHz)
| Position / Group | 1 H Chemical Shift (ppm) | Multiplicity & Coupling ( J in Hz) | 13 C Chemical Shift (ppm) |
| C=O (C1) | - | - | 194.5 |
| H- α (C2) | 7.32 | Doublet, J=15.6 | 125.8 |
| H- β (C3) | 7.65 | Doublet, J=15.6 | 143.2 |
| Ar-CH 3 (Ring A) | 2.45 | Singlet, 3H | 20.4 |
| C-Br (C4', Ring B) | - | - | 124.6 |
| Aromatic Protons | 7.28 – 7.58 | Multiplets / Doublets | 128.0 – 138.0 |
Table 2: Key Vibrational Frequencies (FT-IR, ATR)
| Functional Group | Wavenumber (cm −1 ) | Intensity / Shape | Causality |
| C=O Stretch | 1658 | Strong, Sharp | Lowered frequency due to α,β -conjugation. |
| C=C (Alkene) | 1605 | Medium, Sharp | Conjugated alkene stretch. |
| C=C (Aromatic) | 1585, 1480 | Medium | Aromatic ring skeletal vibrations. |
| C-H (sp 3 ) | 2925 | Weak | Methyl group symmetric/asymmetric stretch. |
| C-Br Stretch | 1070 | Strong | Heavy atom-carbon bond vibration. |
Table 3: Mass Spectrometry and Electronic Data
| Parameter | Value | Interpretation |
| ESI-MS [M+H]+ | m/z 301.02 / 303.02 | 1:1 intensity ratio confirms the presence of one Bromine atom. |
| UV-Vis λmax | ~310 nm | Primary π→π∗ transition of the conjugated chalcone core. |
Conclusion
The spectroscopic characterization of 3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one relies on a matrix of complementary techniques. The E-geometry is unequivocally established via the ~15.6 Hz scalar coupling in 1 H NMR, the extended conjugation is validated by the red-shifted carbonyl stretching in FT-IR (1658 cm −1 ), and the atomic composition is securely verified by the 1:1 isotopic doublet in ESI-MS. By understanding the quantum mechanical causality behind these signals, researchers can confidently validate the structural integrity of this and related chalcone pharmacophores.
References
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Firmino, P. P., et al. "Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity." Crystals (MDPI), 2022.[Link]
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Velayutham, S., et al. "Computational and Spectral Discussion of Some Substituted Chalcone Derivatives." Biointerface Research in Applied Chemistry, 2021.[Link]
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Aguiar, A. S. N., et al. "Insights on Potential Photoprotective Activity of Two Butylchalcone Derivatives: Synthesis, Spectroscopic Characterization and Molecular Modeling." Photonics (MDPI), 2023.[Link]

